

Application Note: Extraction of 18-Carboxy-dinor-Leukotriene B4 from Cells

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Compound of Interest

Compound Name: 18-Carboxy dinor Leukotriene B4

Cat. No.: B162650 Get Quote

Audience: Researchers, scientists, and drug development professionals.

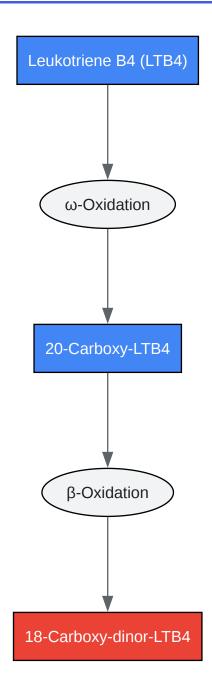
Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. A key metabolic pathway involves ω -oxidation to 20-carboxy-LTB4, followed by β -oxidation to yield 18-carboxy-dinor-leukotriene B4 (18-COOH-dinor-LTB4).[1] Accurate quantification of 18-COOH-dinor-LTB4 in cellular models is crucial for studying LTB4 metabolism and the efficacy of anti-inflammatory therapeutics. This document provides a detailed protocol for the extraction of 18-COOH-dinor-LTB4 from cultured cells using a combination of protein precipitation and solid-phase extraction (SPE), optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

The generation of 18-COOH-dinor-LTB4 is a multi-step enzymatic process initiated from Leukotriene B4. Understanding this pathway is essential for interpreting experimental results related to inflammation and lipid metabolism.





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Caption: Metabolic conversion of LTB4 to 18-Carboxy-dinor-LTB4.

Experimental Protocol

This protocol is designed for optimal recovery and purity of 18-COOH-dinor-LTB4 from cellular lysates. It involves cell harvesting, lysis, removal of protein, and purification using solid-phase extraction.



Materials and Reagents

- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade),
 Formic Acid
- Reagents: Phosphate-Buffered Saline (PBS), Deuterated internal standard (e.g., LTB4-d4)
- Supplies: C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL), conical centrifuge tubes, ultrasonic cell disrupter/sonicator, nitrogen evaporator, centrifuge.

Step-by-Step Methodology

- 1. Cell Harvesting and Lysis
- Adherent Cells:
 - Wash cell monolayer (e.g., in a 10 cm dish) twice with ice-cold PBS.
 - Add 1 mL of ice-cold PBS and scrape the cells.
 - Transfer the cell suspension to a conical tube.
- Suspension Cells:
 - Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 - Discard the supernatant and wash the cell pellet once with ice-cold PBS.
 - Resuspend the pellet in 1 mL of ice-cold 10% methanol in water.
- Lysis:
 - Spike the cell suspension with an appropriate amount of deuterated internal standard (e.g., LTB4-d4) to correct for extraction loss and matrix effects.
 - Lyse the cells by sonication on ice. Use short pulses to prevent sample overheating.
 - Collect a small aliquot (e.g., 25 μL) of the lysate for protein quantification (e.g., BCA assay) to normalize the final results.



2. Protein Precipitation

- To the remaining cell lysate, add two volumes of ice-cold acetonitrile (e.g., 2 mL for every 1 mL of lysate) to precipitate proteins.
- Vortex thoroughly for 30 seconds.
- Incubate the mixture at -20°C for at least 30 minutes to maximize protein precipitation.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant, which contains the lipid mediators, to a new clean tube.
- 3. Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for purifying and concentrating the analyte of interest away from interfering matrix components.[3][4] A C18-based sorbent is commonly used for leukotriene extraction.[2][5]

- Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through it.
- Equilibration: Equilibrate the cartridge by passing 2 mL of LC-MS grade water. Do not let the cartridge run dry.
- Sample Loading: Load the supernatant from the protein precipitation step onto the equilibrated SPE cartridge.
- Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.
- Elution: Elute the 18-COOH-dinor-LTB4 and other lipids with 1 mL of methanol into a clean collection tube.
- 4. Sample Reconstitution
- Evaporate the eluted sample to dryness under a gentle stream of nitrogen.

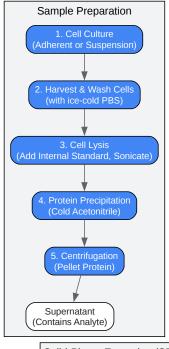


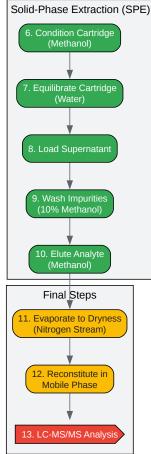
- Reconstitute the dried extract in a small, precise volume (e.g., 100 μ L) of the initial mobile phase used for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
- Vortex briefly and transfer to an autosampler vial for analysis.

Extraction and Analysis Workflow

The entire process, from sample collection to final analysis, is summarized in the following workflow diagram.







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Caption: Step-by-step workflow for 18-COOH-dinor-LTB4 extraction.



Data Presentation

Successful implementation of this protocol should yield high-quality data. The following table summarizes the expected performance characteristics for a well-optimized assay.

Parameter	Expected Value	Notes
Extraction Recovery	> 80%	Recovery should be assessed by comparing the internal standard signal in extracted samples versus non-extracted standards.
Lower Limit of Quantification (LLOQ)	0.1 - 1.0 ng/mL	Dependent on the sensitivity of the LC-MS/MS instrument. A typical LLOQ for similar assays is around 0.2 ng/mL.[6]
Linearity (R²)	> 0.99	A calibration curve should be prepared in a surrogate matrix to demonstrate a linear response over the expected concentration range.[6]
Precision (%CV)	< 15%	Intra- and inter-day precision should be evaluated using quality control (QC) samples at low, medium, and high concentrations.[4]
Accuracy (%Bias)	± 15%	Accuracy is determined from the analysis of QC samples against the calibration curve. [4]

Note: The values presented are typical for eicosanoid bioanalysis and should be established and validated by each individual laboratory.



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